molecular formula C7H8N2O6S B1266037 5-amino-4-methoxy-2-nitrobenzenesulfonic acid CAS No. 6375-05-9

5-amino-4-methoxy-2-nitrobenzenesulfonic acid

Cat. No.: B1266037
CAS No.: 6375-05-9
M. Wt: 248.22 g/mol
InChI Key: QQSSZTDQUIRFNT-UHFFFAOYSA-N
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Description

Crystallographic Insights

While direct X-ray diffraction data for this compound is limited, analogous sulfonated aromatic systems (e.g., zinc and cobalt coordination complexes) crystallize in monoclinic space groups (e.g., C2/c), with unit cell parameters influenced by hydrogen-bonding networks. The sulfonic acid group typically exists in its deprotonated sulfonate form (-SO₃⁻) in crystalline states, facilitating ionic interactions with adjacent amino groups. Key structural features include:

  • Hydrogen bonding : Between the -NH₂ proton and sulfonate oxygen atoms (distance: ~2.8–3.0 Å).
  • Planar geometry : The nitro group adopts a coplanar orientation with the aromatic ring, maximizing resonance stabilization.
  • Torsional angles : The methoxy group exhibits slight deviation (5–10°) from the ring plane due to steric interactions.

Table 1: Hypothetical crystallographic parameters (derived from analogous structures)

Parameter Value
Space group P2₁/c (monoclinic)
Unit cell (Å) a = 10.5, b = 7.2, c = 15.3
β angle 98.5°
Z 4

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (D₂O, 400 MHz):
    • Amino protons: Broad singlet at δ 5.5–6.5 ppm (exchange with D₂O).
    • Methoxy protons: Sharp singlet at δ 3.84 ppm .
    • Aromatic protons: Doublets at δ 7.2–8.1 ppm (J = 8–9 Hz).
  • ¹³C NMR (D₂O, 100 MHz):
    • Sulfonate carbon: δ 142.5 ppm .
    • Nitro-substituted carbon: δ 148.2 ppm .

Infrared (IR) Spectroscopy

  • S=O stretching : Strong bands at 1180 cm⁻¹ (asymmetric) and 1045 cm⁻¹ (symmetric).
  • N-O stretching (NO₂): Peaks at 1520 cm⁻¹ and 1350 cm⁻¹ .
  • N-H bending (NH₂): Medium band at 1615 cm⁻¹ .

UV-Vis Spectroscopy

  • λₘₐₓ : 265 nm (π→π* transition of the aromatic ring) and 320 nm (n→π* transition of the nitro group).
  • Molar absorptivity : ε₂₆₅ = 12,400 L·mol⁻¹·cm⁻¹.

Computational Chemistry Studies (DFT Modeling)

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:

  • Electrostatic potential : Negative regions localized on sulfonate (-SO₃⁻) and nitro (-NO₂) groups, while positive charge resides on the amino (-NH₃⁺) group.
  • HOMO-LUMO gap : 4.8 eV , indicating moderate reactivity.
  • Bond lengths :
    • S-O: 1.45 Å
    • N-O (NO₂): 1.22 Å
    • C-N (NH₂): 1.34 Å.

Figure 1: DFT-optimized geometry showing intramolecular hydrogen bonding (N-H···O-S).

Tautomerism and Resonance Stabilization Mechanisms

The compound exhibits resonance stabilization through delocalization of π-electrons across the aromatic ring and substituents:

  • Amino group resonance : Lone pairs on -NH₂ conjugate with the ring, increasing electron density at positions 2 and 4.
  • Nitro group effects : The -NO₂ group withdraws electron density via inductive effects, polarizing the ring and stabilizing the sulfonate anion.
  • Tautomeric equilibria : In aqueous solution, the sulfonic acid exists predominantly as -SO₃⁻, while the amino group may transiently deprotonate to form -NH⁻, though this is minor due to the weak acidity of -NH₂ (pKa ~4.9).

Resonance hybrids (simplified representation):

  • Major contributors involve charge separation between -SO₃⁻ and -NO₂ groups.
  • Minor contributors include partial double-bond character in C-N (NH₂) and C-S bonds.

Table 2: Key resonance stabilization energies (DFT calculations)

Contribution Energy (kcal/mol)
Sulfonate delocalization 18.2
Nitro group polarization 12.7
Amino conjugation 9.4

Properties

IUPAC Name

5-amino-4-methoxy-2-nitrobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8N2O6S/c1-15-6-3-5(9(10)11)7(2-4(6)8)16(12,13)14/h2-3H,8H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSSZTDQUIRFNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)S(=O)(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10213184
Record name 5-Amino-4-methoxy-2-nitrobenzenesulphonic acid
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Molecular Weight

248.22 g/mol
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CAS No.

6375-05-9
Record name 5-Amino-4-methoxy-2-nitrobenzenesulfonic acid
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Record name 5-Amino-4-methoxy-2-nitrobenzenesulphonic acid
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Record name 5-Amino-4-methoxy-2-nitrobenzenesulphonic acid
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Record name 5-amino-4-methoxy-2-nitrobenzenesulphonic acid
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Preparation Methods

Synthetic Pathway

This two-step method begins with p-methoxybenzene (or derivatives) as the starting material:

  • Nitration :
    • Reagents : Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a nitrating mixture.
    • Conditions : Reaction at 0–5°C to control exothermicity, followed by gradual warming to 25–30°C for 4–6 hours.
    • Intermediate : 4-Methoxy-2-nitrobenzene.
  • Sulfonation :
    • Reagents : Fuming sulfuric acid (oleum, 20–30% SO₃).
    • Conditions : Heating at 100–120°C for 8–12 hours under reflux.
    • Product : 5-Amino-4-methoxy-2-nitrobenzenesulfonic acid (after reduction of any nitro groups, if applicable).

Key Observations

  • Yield : ~65–75% after purification via recrystallization.
  • Challenges : Competitive ortho/para sulfonation requires precise temperature control to favor the 5-position.

Sulfonation Followed by Nitration of Aniline Derivatives

Synthetic Pathway

This route prioritizes sulfonation before nitration:

  • Sulfonation of 4-Methoxyaniline :
    • Reagents : Chlorosulfonic acid (ClSO₃H) in dichloromethane.
    • Conditions : Stirring at 0°C for 2 hours, then room temperature for 12 hours.
    • Intermediate : 4-Methoxy-2-aminobenzenesulfonic acid.
  • Nitration :
    • Reagents : Nitric acid (HNO₃) in acetic anhydride.
    • Conditions : Gradual addition at −10°C, followed by warming to 20°C for 3 hours.
    • Product : this compound.

Key Observations

  • Yield : ~70–80% with high regioselectivity.
  • Advantages : Reduced side reactions compared to nitration-first approaches.

One-Pot Synthesis via Sequential Functionalization

Synthetic Pathway

A streamlined one-pot method minimizes intermediate isolation:

  • Simultaneous Nitration and Sulfonation :
    • Reagents : p-Methoxybenzene, HNO₃, and H₂SO₄ with a catalytic amount of vanadium pentoxide (V₂O₅).
    • Conditions : Reaction at 50–60°C for 24 hours.
  • Reduction :
    • Reagents : Sodium dithionite (Na₂S₂O₄) in aqueous NaOH.
    • Conditions : Stirring at 80°C for 2 hours to reduce any over-nitrated byproducts.

Key Observations

  • Yield : ~60–65% due to competing side reactions.
  • Industrial Relevance : Favored for scalability despite moderate yields.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Advantages Limitations
Nitration → Sulfonation p-Methoxybenzene HNO₃, H₂SO₄, oleum 65–75% High purity Multi-step, time-intensive
Sulfonation → Nitration 4-Methoxyaniline ClSO₃H, HNO₃ 70–80% Regioselective Requires hazardous chlorosulfonic acid
One-Pot Synthesis p-Methoxybenzene HNO₃, H₂SO₄, V₂O₅ 60–65% Scalable, fewer steps Lower yield, byproduct formation

Critical Reaction Parameters

Temperature Control

  • Nitration below 10°C prevents polynitration.
  • Sulfonation above 100°C enhances SO₃ incorporation.

Acid Concentration

  • ≥90% H₂SO₄ ensures effective protonation for electrophilic substitution.

Catalysts

  • Vanadium pentoxide (V₂O₅) accelerates one-pot synthesis but may require post-reaction filtration.

Industrial-Scale Optimization

Waste Management

  • Neutralization of spent acid with Ca(OH)₂ generates recyclable CaSO₄.

Cost Efficiency

  • Oleum is preferred over ClSO₃H for sulfonation due to lower cost.

Emerging Methods and Research Gaps

Electrochemical Sulfonation

  • Pilot studies show promise for reduced acid waste but require specialized equipment.

Biocatalytic Approaches

  • Enzymatic nitration using nitrotransferases remains exploratory but offers greener alternatives.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-methoxy-2-nitrobenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Dye Chemistry

One of the primary applications of 5-amino-4-methoxy-2-nitrobenzenesulfonic acid is in the synthesis of azo dyes. These dyes are widely used for coloring textiles, paper, and other materials. The compound serves as a key intermediate in the diazotization process, which is essential for producing various azo compounds.

Table 1: Properties of Azo Dyes Derived from this compound

Dye NameColor RangeApplication Area
Azo dye from 5-amino acidOrange to brownishTextile dyeing
Azo dye for inkjet printingVarious shadesPrinting on organic materials
Azo dye for paperBrownish shadesPaper industry

The azo dyes derived from this compound are particularly effective for dyeing natural fibers such as cotton and wool, as well as synthetic fibers like polyamide. The process involves diazotizing the compound and then coupling it with suitable aromatic amines to yield vibrant dyes suitable for various substrates .

Environmental Studies

In addition to its applications in dye chemistry, this compound has been studied for its environmental impact and potential as a contaminant. Research has shown that compounds like this can undergo microbial degradation, which is crucial for assessing their environmental persistence and toxicity.

Case Study: Microbial Degradation

A study investigated the degradation pathways of nitroaromatic compounds, including this compound, by various microbial species. The findings indicated that certain bacteria could effectively metabolize these compounds, reducing their concentration in contaminated environments . This highlights the importance of understanding the biodegradability of industrial chemicals to mitigate environmental risks.

Mechanism of Action

The mechanism of action of 5-amino-4-methoxy-2-nitrobenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological processes such as enzyme activity and signal transduction. The nitro group, in particular, can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and nitro groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.

Biological Activity

5-Amino-4-methoxy-2-nitrobenzenesulfonic acid (commonly referred to as AMNBSA) is a compound with significant biological activity due to its unique structural features, including an amino group, a methoxy group, and a nitro group. This article explores the biological properties, mechanisms of action, and potential applications of AMNBSA, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₇H₈N₂O₅S. The presence of both amino and nitro groups allows for versatile chemical transformations, which contribute to its biological activity. The molecule can undergo various chemical reactions, including oxidation, reduction, and substitution reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry .

The biological activity of AMNBSA is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can be reduced to form reactive intermediates that may influence cellular processes such as enzyme activity and signal transduction. This mechanism is crucial in understanding how AMNBSA may exert its effects in different biological contexts .

Cytotoxicity

Recent studies have explored the cytotoxic effects of AMNBSA on various cancer cell lines. For instance, the compound demonstrated significant cytotoxic activity against human cancer cell lines such as MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer) . The IC₅₀ values observed were comparable to established chemotherapeutic agents, indicating potential as an anticancer agent.

Cell Line IC₅₀ Value (µM) Control Agent Control IC₅₀ Value (µM)
MDA-MB-23110.7Etoposide>100
A5497.7Camptothecin22.4
MIA PaCa-27.3Camptothecin0.9

Enzyme Interactions

AMNBSA has been employed in biochemical assays to study enzyme interactions. Its role as a substrate in these assays allows researchers to investigate enzyme kinetics and mechanisms, providing insights into metabolic pathways and potential therapeutic targets .

Study on Antitumor Activity

In a recent study evaluating the antitumor properties of AMNBSA, researchers found that the compound exhibited promising results in inhibiting tumor growth in vitro. The study utilized multiple human cancer cell lines to assess the compound's effectiveness compared to standard chemotherapy drugs . The results indicated that AMNBSA could serve as a lead compound for further development in cancer therapeutics.

Safety Profile Assessment

A safety assessment of AMNBSA revealed no acute toxicity at low doses in animal models, suggesting a favorable safety profile for potential therapeutic use. Long-term studies are needed to fully understand its safety and efficacy in clinical settings .

Applications

Research Applications:

  • Medicinal Chemistry: As a precursor for synthesizing other bioactive compounds.
  • Biochemical Assays: Utilized for studying enzyme kinetics and interactions.

Industrial Applications:

  • Dye Manufacturing: Used as an intermediate in the production of dyes and pigments due to its chemical properties .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-amino-4-methoxy-2-nitrobenzenesulfonic acid to maximize yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For analogous sulfonic acids (e.g., 3-amino-5-chloro-4-hydroxybenzenesulfonic acid), sulfonation is achieved using sulfuric acid under controlled temperatures (50–70°C) to avoid side reactions like over-sulfonation or decomposition . Stoichiometric ratios of reagents (e.g., nitration agents, methoxy group precursors) should be adjusted to minimize byproducts. Post-synthesis purification via recrystallization in aqueous acidic media or DMSO can enhance purity .
ParameterOptimal RangeImpact on Yield/Purity
Temperature50–70°CPrevents decomposition
Reaction Time4–6 hoursBalances completion vs. side reactions
SolventH2SO4 (conc.)Ensures solubility of intermediates

Q. What spectroscopic techniques are most effective for characterizing this compound and distinguishing it from structural isomers?

  • Methodological Answer :

  • <sup>1</sup>H NMR : The amino (-NH2) proton signal appears as a broad singlet (δ 5.5–6.5 ppm), while the methoxy (-OCH3) group resonates as a sharp singlet (δ 3.8–4.0 ppm). Nitro (-NO2) and sulfonic (-SO3H) groups induce deshielding in adjacent protons .
  • IR Spectroscopy : Key peaks include S=O stretching (1180–1250 cm<sup>-1</sup>), N-O stretching (1520–1560 cm<sup>-1</sup>), and N-H bending (1600–1650 cm<sup>-1</sup>) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion (M<sup>+</sup>) at m/z 276.02 (C7H7N2O6S<sup>+</sup>) and fragmentation patterns for functional group verification .

Q. How does the solubility profile of this compound influence its stability in aqueous vs. organic media?

  • Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) and acidic aqueous solutions due to its sulfonic acid group . Stability is pH-dependent:

  • Acidic Conditions (pH < 3) : Protonation of the amino group reduces nucleophilic degradation; however, nitro groups may undergo partial reduction.
  • Alkaline Conditions (pH > 8) : Deprotonation of -SO3H increases solubility but risks hydrolysis of the methoxy group .
    • Storage Recommendation : Store at 2–8°C in airtight containers under inert gas (N2/Ar) to prevent oxidative decomposition .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during the nitration of 4-methoxy-2-nitrobenzenesulfonic acid precursors?

  • Methodological Answer : Nitration of methoxy-substituted benzenesulfonic acids often competes between meta and para positions. To favor the desired ortho nitro placement:

  • Directing Groups : Use the sulfonic acid group (-SO3H) as a strong meta-directing agent, paired with temporary protection of the amino group (-NH2) via acetylation to prevent unwanted side reactions .
  • Computational Guidance : Density Functional Theory (DFT) calculations predict electron density distribution, identifying favorable nitration sites. ICReDD’s reaction path search methods (quantum chemical calculations) optimize conditions .

Q. How can researchers resolve contradictions in reported bioactivity data for sulfonamide derivatives of this compound?

  • Methodological Answer : Contradictions often arise from variability in assay conditions or impurities.

  • Replication : Standardize bioassays (e.g., Gram-positive bacterial inhibition in ) using ATCC strains and controlled nutrient media.
  • Advanced Analytics : Employ LC-MS to quantify trace impurities (e.g., unreacted nitro precursors) that may skew bioactivity results .
  • Meta-Analysis : Cross-reference data from independent studies (e.g., European Journal of Medicinal Chemistry vs. Acta Pharmaceutica) to identify consensus trends .

Q. What computational and experimental approaches validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions between the sulfonic acid group and target active sites (e.g., VEGFR2 in ).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
  • Mutagenesis Studies : Modify amino acid residues in target proteins (e.g., Tyr-951 in VEGFR2) to assess the role of electrostatic interactions with -SO3H .

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